molecular formula C13H13ClN2O3S2 B2777637 4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide CAS No. 941951-12-8

4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide

Katalognummer: B2777637
CAS-Nummer: 941951-12-8
Molekulargewicht: 344.83
InChI-Schlüssel: JWQSTEGWQPFMRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((4-Chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide is a sulfonamide-containing thiazole derivative characterized by a butanamide backbone substituted with a 4-chlorophenylsulfonyl group at the fourth carbon and a thiazol-2-yl moiety at the amide nitrogen.

Eigenschaften

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S2/c14-10-3-5-11(6-4-10)21(18,19)9-1-2-12(17)16-13-15-7-8-20-13/h3-8H,1-2,9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQSTEGWQPFMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCCC(=O)NC2=NC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide typically involves multiple steps. One common route starts with the chlorination of phenylsulfonyl chloride to introduce the chlorine atom. This is followed by the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The final step involves the coupling of the thiazole derivative with butanamide under appropriate conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the thiazole ring can enhance binding affinity through π-π interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide can be compared to related thiazole-sulfonamide derivatives, focusing on substituent variations, physicochemical properties, and biological activities.

Structural Comparisons

Compound Name Key Structural Features Key Differences Reference
This compound Butanamide backbone, 4-chlorophenylsulfonyl group, thiazol-2-yl amide Target compound
4-Chloro-N′-(4-(4-chlorophenyl)thiazol-2-yl)benzenesulfonohydrazide (7) Sulfonohydrazide linker (C-SO₂-NH-NH₂) Replaces butanamide with sulfonohydrazide; alters solubility and hydrogen-bonding capacity
2-(4-Chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide (CAS 300851-67-6) Methyl-substituted butanamide, lacks sulfonyl group Absence of sulfonyl group reduces polarity and potential enzyme-binding interactions
N′-(4-(4-Chlorophenyl)thiazol-2-yl)-2-methyl-5-nitrobenzenesulfonohydrazide (11) Nitrobenzene-sulfonohydrazide, methyl substitution Electron-withdrawing nitro group enhances electrophilicity; methyl group increases steric bulk
4-(3-(2-(Benzylthio)-5-chlorothiophen-3-yl)-1-(4-(4-chlorophenyl)thiazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylbenzolamine Complex heterocyclic hybrid with pyrazole and thiophene moieties Additional heterocycles broaden bioactivity (e.g., superoxide inhibition, IC₅₀ = 6.2 μM)

Physicochemical Properties

  • Spectroscopic Features: IR: Sulfonyl (SO₂) asymmetric/symmetric stretches typically appear at 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹, distinguishing sulfonamides from sulfonohydrazides (~1250 cm⁻¹ for C=S in thiones) . ¹H-NMR: Thiazole protons resonate at δ 7.0–8.5 ppm, while sulfonamide NH protons appear as broad singlets near δ 10–12 ppm .

Biologische Aktivität

4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide is a synthetic compound that incorporates a thiazole ring, a sulfonyl group, and a butanamide moiety. Its unique structural features suggest significant potential for various biological activities, including anti-inflammatory and anticancer properties. This article explores the compound's biological activity, including its mechanisms, synthesis routes, and applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClN2O2SC_{12}H_{12}ClN_{2}O_{2}S, with a molecular weight of approximately 333.78 g/mol. The presence of the 4-chlorophenyl group enhances its biological activity, while the thiazole ring is known for its role in various pharmacological applications.

PropertyValue
Molecular FormulaC12H12ClN2O2SC_{12}H_{12}ClN_{2}O_{2}S
Molecular Weight333.78 g/mol
Functional GroupsSulfonyl, Thiazole

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This characteristic positions the compound as a candidate for enzyme inhibitors, particularly in the context of acetylcholinesterase (AChE) inhibition.
  • Target Interactions: The thiazole ring may enhance binding affinity through π-π interactions with target proteins, increasing specificity and potency against certain diseases.

Anti-inflammatory and Anticancer Properties

Preliminary studies indicate that this compound exhibits potential anti-inflammatory and anticancer properties. Research has shown that compounds with similar structures can modulate inflammatory pathways and inhibit cancer cell proliferation.

Enzyme Inhibition Studies

Research indicates that this compound may act as an effective inhibitor of AChE, a key enzyme in neurotransmitter regulation. In vitro assays have demonstrated promising inhibitory activity against AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring: Reacting thioamide with an α-haloketone under acidic conditions.
  • Sulfonylation: The introduction of the sulfonyl group via reaction with 4-chlorophenylsulfonyl chloride in the presence of a base like triethylamine.
  • Amidation: Coupling the sulfonylated thiazole with butanoyl chloride to yield the final product.

These steps can be optimized for industrial production to maximize yield and purity.

Case Studies

Recent research has highlighted various applications of compounds similar to this compound:

  • Inhibition of Urease: Compounds sharing structural features have shown strong inhibitory activity against urease, making them candidates for treating infections caused by urease-producing bacteria.
  • Antibacterial Activity: Studies have demonstrated moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis, indicating potential use as antimicrobial agents.
  • Acetylcholinesterase Inhibition: A series of compounds were synthesized and evaluated for their AChE inhibitory activity, with some showing IC50 values as low as 2.7 µM, indicating strong potential for neuroprotective applications.

Q & A

Basic: What are the standard synthetic routes for 4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide?

The synthesis typically involves a multi-step approach:

  • Step 1: React 4-(4-chlorophenyl)thiazol-2-amine with a sulfonyl chloride derivative (e.g., 4-chlorophenylsulfonyl chloride) in pyridine at room temperature for 48–72 hours. This facilitates nucleophilic substitution at the sulfonyl group .
  • Step 2: Purify the crude product via recrystallization (e.g., methanol) or column chromatography to remove unreacted starting materials. Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase .
  • Validation: Confirm structure and purity via 1H^1H-NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and mass spectrometry (expected molecular ion peak at m/z ~381.9) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the sulfonyl group (e.g., sulfonyl-linked aromatic protons at δ 7.5–8.0 ppm) and thiazole ring (C-2 resonance near δ 165 ppm) .
  • Infrared (IR) Spectroscopy: Identify key functional groups (e.g., sulfonyl S=O stretches at 1150–1350 cm1^{-1}, amide C=O at ~1680 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C15_{15}H12_{12}ClN3_3O3_3S2_2) with <2 ppm error .

Basic: How do solubility and stability impact experimental design?

  • Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). For biological assays, prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity) .
  • Stability: Store at –20°C under inert atmosphere. Degradation under acidic/basic conditions or prolonged light exposure may generate sulfonic acid byproducts; monitor via HPLC (C18 column, acetonitrile/water gradient) .

Basic: What preliminary assays evaluate its biological activity?

  • Anticancer Screening: Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} determination. Compare to positive controls like doxorubicin .
  • Antimicrobial Testing: Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Note MIC values and solvent effects .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Modify Substituents: Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to alter enzyme binding. Assess changes in IC50_{50} against kinase targets .
  • Thiazole Ring Modifications: Introduce methyl or ethyl groups at the thiazole C-4 position to enhance lipophilicity and blood-brain barrier penetration. Use molecular docking (e.g., AutoDock Vina) to predict binding to Nek2 kinase .

Advanced: What strategies identify molecular targets of this compound?

  • Kinase Profiling: Use kinome-wide screening (e.g., KinomeScan) to identify inhibited kinases (e.g., Nek2, Hec1) at 1 µM concentration .
  • Pull-Down Assays: Immobilize the compound on sepharose beads and incubate with cell lysates. Identify bound proteins via LC-MS/MS .
  • CRISPR-Cas9 Knockout: Validate target relevance by assessing resistance in kinase-knockout cell lines .

Advanced: How to resolve contradictions in biological activity data?

  • Assay Variability: Replicate experiments across multiple cell lines (e.g., compare adherent vs. suspension cells) and normalize to ATP levels (CellTiter-Glo) to address metabolic discrepancies .
  • Impurity Analysis: Use HPLC-MS to detect synthesis byproducts (e.g., hydrolyzed sulfonamide) that may skew activity. Repurify compounds with ≥95% purity .

Advanced: What computational methods predict binding modes?

  • Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., with Nek2 kinase) using GROMACS. Analyze RMSD and binding free energy (MM-PBSA) over 100-ns trajectories .
  • Pharmacophore Modeling: Identify critical interaction points (e.g., hydrogen bonds with Glu145, hydrophobic contacts with Leu89) using Schrödinger Phase .

Advanced: How to quantify and mitigate synthetic impurities?

  • HPLC Quantification: Use a C18 column (UV detection at 254 nm) to measure residual starting materials (<0.5% threshold). Optimize reaction time/temperature to minimize byproducts .
  • Recrystallization Solvent Screening: Test solvents (e.g., methanol, ethyl acetate) for selective crystallization. Single-crystal X-ray diffraction (SHELXL) confirms purity .

Advanced: What kinetic assays elucidate inhibitory mechanisms?

  • Enzyme Kinetics: Perform Michaelis-Menten analysis with varying ATP concentrations. Plot Lineweaver-Burk graphs to distinguish competitive vs. non-competitive inhibition .
  • Time-Dependent Inactivation: Pre-incubate the compound with target enzymes (e.g., Nek2) and measure residual activity over time. Fit data to a Kitz-Wilson model to calculate kinact_{inact} .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.